2’-Deoxyuridine-1’-d
2’-Deoxyuridine-1’-d
2'-deoxyuridine is a pyrimidine 2'-deoxyribonucleoside having uracil as the nucleobase. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a uracil.
Deoxyuridine, also known as dU, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Deoxyuridine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Deoxyuridine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, deoxyuridine is primarily located in the mitochondria and nucleus. Deoxyuridine participates in a number of enzymatic reactions. In particular, Deoxyuridine can be biosynthesized from deoxycytidine through the action of the enzyme cytidine deaminase. In addition, Deoxyuridine can be converted into uracil and deoxyribose 1-phosphate through its interaction with the enzyme thymidine phosphorylase. In humans, deoxyuridine is involved in the pyrimidine metabolism pathway. Deoxyuridine is also involved in several metabolic disorders, some of which include the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, UMP synthase deficiency (orotic aciduria), Beta ureidopropionase deficiency, and dihydropyrimidinase deficiency.
2'-Deoxyuridine. An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis. Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies.
Deoxyuridine, also known as dU, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Deoxyuridine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Deoxyuridine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, deoxyuridine is primarily located in the mitochondria and nucleus. Deoxyuridine participates in a number of enzymatic reactions. In particular, Deoxyuridine can be biosynthesized from deoxycytidine through the action of the enzyme cytidine deaminase. In addition, Deoxyuridine can be converted into uracil and deoxyribose 1-phosphate through its interaction with the enzyme thymidine phosphorylase. In humans, deoxyuridine is involved in the pyrimidine metabolism pathway. Deoxyuridine is also involved in several metabolic disorders, some of which include the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, UMP synthase deficiency (orotic aciduria), Beta ureidopropionase deficiency, and dihydropyrimidinase deficiency.
2'-Deoxyuridine. An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis. Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies.
Brand Name:
Vulcanchem
CAS No.:
951-78-0
VCID:
VC0118206
InChI:
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1
SMILES:
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Molecular Formula:
C₉H₁₁DN₂O₅
Molecular Weight:
228.2 g/mol
2’-Deoxyuridine-1’-d
CAS No.: 951-78-0
Reference Standards
VCID: VC0118206
Molecular Formula: C₉H₁₁DN₂O₅
Molecular Weight: 228.2 g/mol
CAS No. | 951-78-0 |
---|---|
Product Name | 2’-Deoxyuridine-1’-d |
Molecular Formula | C₉H₁₁DN₂O₅ |
Molecular Weight | 228.2 g/mol |
IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |
Standard InChIKey | MXHRCPNRJAMMIM-SHYZEUOFSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Melting Point | 163 °C 167°C |
Physical Description | Solid |
Description | 2'-deoxyuridine is a pyrimidine 2'-deoxyribonucleoside having uracil as the nucleobase. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a uracil. Deoxyuridine, also known as dU, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Deoxyuridine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Deoxyuridine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, deoxyuridine is primarily located in the mitochondria and nucleus. Deoxyuridine participates in a number of enzymatic reactions. In particular, Deoxyuridine can be biosynthesized from deoxycytidine through the action of the enzyme cytidine deaminase. In addition, Deoxyuridine can be converted into uracil and deoxyribose 1-phosphate through its interaction with the enzyme thymidine phosphorylase. In humans, deoxyuridine is involved in the pyrimidine metabolism pathway. Deoxyuridine is also involved in several metabolic disorders, some of which include the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, UMP synthase deficiency (orotic aciduria), Beta ureidopropionase deficiency, and dihydropyrimidinase deficiency. 2'-Deoxyuridine. An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis. Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies. |
Synonyms | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-1’-d; 2’-Desoxyuridine;Deoxyribose Uracil-1’-d; Deoxyuridine-1’-d; NSC 23615--1’-d; Uracil Deoxyriboside-1’-d; |
PubChem Compound | 13712 |
Last Modified | Nov 12 2021 |
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